3-Hydroxy-dl-kynurenine (CAS 484-78-6) is a redox-active intermediate in the kynurenine pathway of tryptophan metabolism, structurally differentiated from L-kynurenine by a 3-hydroxyl group on its aromatic ring. Procured primarily as a racemic mixture (DL), it serves as a quantitative analytical standard for LC-MS/MS metabolomic profiling and a specialized substrate for redox biology assays. Unlike stable upstream precursors, this compound exhibits concentration-dependent pro-oxidant and antioxidant behaviors, spontaneously auto-oxidizing to generate reactive oxygen species (ROS) and xanthommatin under physiological conditions. This dual utility—as a reproducible reference material and a controlled ROS generator—drives its procurement for clinical biomarker quantification, immunology research, and enzymatic inhibition studies .
Substituting 3-Hydroxy-dl-kynurenine with its upstream precursor, L-kynurenine, or downstream metabolites fundamentally alters assay mechanics and analytical accuracy. L-kynurenine lacks the critical 3-hydroxyl group, rendering it incapable of spontaneous auto-oxidation and direct ROS-mediated cytotoxicity; it functions primarily as an aryl hydrocarbon receptor (AhR) agonist rather than an oxidative stress generator. Furthermore, while the pure enantiomer 3-hydroxy-L-kynurenine is available, the DL-racemate is frequently procured for broad analytical standardization and non-enantioselective redox assays because it provides equivalent chromatographic performance in standard reverse-phase LC-MS/MS workflows at a significantly lower procurement cost. Attempting to use uncalibrated biological matrices or structural analogs in targeted metabolomics leads to quantification failure, as exact mass and retention time matching strictly require the authentic 3-Hydroxy-dl-kynurenine standard .
3-Hydroxy-dl-kynurenine functions as a quantifiable endogenous oxidative stress generator. Under physiological conditions, it undergoes spontaneous auto-oxidation to form o-aminoquinone, which subsequently dimerizes into xanthommatin, generating reactive oxygen species (ROS) in the process. In contrast, L-kynurenine lacks the 3-hydroxyl group and remains redox-stable, failing to generate equivalent ROS or xanthommatin dimers under identical physiological conditions .
| Evidence Dimension | Spontaneous auto-oxidation and ROS generation |
| Target Compound Data | Rapid auto-oxidation to xanthommatin and ROS |
| Comparator Or Baseline | L-Kynurenine (Redox-stable, no spontaneous xanthommatin formation) |
| Quantified Difference | Binary functional divergence in redox activity and dimer formation |
| Conditions | Physiological pH and oxygenation |
Procurement of 3-HK is essential for assays requiring controlled, endogenous-like ROS generation and neurotoxicity modeling where L-kynurenine is completely inactive.
As a certified analytical standard, 3-Hydroxy-dl-kynurenine demonstrates high reproducibility in targeted mass spectrometry. In validated LC-MS/MS assays for serum and urine, the 3-HK standard achieves an intra- and inter-assay imprecision of less than 12%, with extraction recoveries ranging from 94% to 105% and matrix effects below 6.7%. The lower limit of quantification (LLOQ) is established at 1.96 ng/mL. This precision is unattainable when using uncalibrated proxies or structurally related isomers, which fail to provide the exact retention time and fragmentation patterns required for clinical quantification [1].
| Evidence Dimension | LC-MS/MS analytical recovery and LLOQ |
| Target Compound Data | 94-105% recovery, LLOQ 1.96 ng/mL |
| Comparator Or Baseline | Uncalibrated biological matrices or structural proxies (High variance, unquantifiable baseline) |
| Quantified Difference | <12% imprecision and <6.7% matrix effect |
| Conditions | LC-MS/MS of human serum and urine samples |
Validates the racemate as a highly reproducible, clinical-grade reference material for diagnostic and metabolomic workflows.
3-Hydroxy-dl-kynurenine exhibits concentration-dependent inhibition of aldehyde dehydrogenase (ALDH), a property not shared by all kynurenine pathway metabolites. At a concentration of 100 μM, it inhibits yeast and rat liver ALDH by 97% and 69%, respectively. This level of direct enzymatic inhibition distinguishes it from non-hydroxylated metabolites, making 3-HK a specific pharmacological tool for evaluating metabolic disruption and alcohol aversion mechanisms.
| Evidence Dimension | Aldehyde dehydrogenase (ALDH) inhibition |
| Target Compound Data | 97% yeast ALDH / 69% rat liver ALDH inhibition |
| Comparator Or Baseline | Baseline uninhibited enzyme activity |
| Quantified Difference | 69-97% reduction in ALDH activity |
| Conditions | 100 μM concentration in vitro |
Provides a quantifiable biochemical rationale for selecting 3-HK in metabolic and enzymology assays targeting ALDH.
In immunological assays, 3-Hydroxy-dl-kynurenine acts as a direct immunosuppressant. It significantly inhibits CD4+ T-cell proliferation in a dose-dependent manner, exhibiting an IC50 of approximately 70 μM, and induces T-cell-mediated cell death. This provides a distinct mechanism of action compared to L-kynurenine, which modulates immunity primarily via the AhR pathway rather than direct ROS-mediated T-cell apoptosis.
| Evidence Dimension | CD4+ T-cell proliferation inhibition |
| Target Compound Data | IC50 ~70 μM for CD4+ T-cell inhibition |
| Comparator Or Baseline | L-Kynurenine (AhR-dependent, non-cytotoxic at equivalent doses) |
| Quantified Difference | Direct cytotoxic inhibition at 70 μM |
| Conditions | In vitro CD4+ T-cell proliferation assay |
Crucial for researchers modeling tumor microenvironment immunosuppression or allograft tolerance where direct T-cell apoptosis is the target mechanism.
Used as a primary reference standard for quantifying kynurenine pathway dysregulation in neurodegenerative diseases, tuberculosis, and HIV, relying on its <12% assay imprecision and 1.96 ng/mL LLOQ [1].
Applied in cellular assays to simulate endogenous ROS generation and neuronal apoptosis, utilizing its spontaneous auto-oxidation into xanthommatin .
Utilized to induce CD4+ T-cell apoptosis (IC50 ~70 μM) in vitro, modeling the immunosuppressive effects of tryptophan degradation in cancer and allograft survival.
Procured as a specific inhibitor for aldehyde dehydrogenase (ALDH) to study metabolic pathways, alcoholism-aversion mechanisms, and kynureninase kinetics .
Irritant